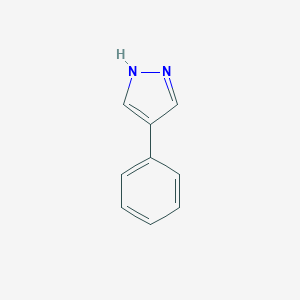
4-Phenyl-1H-pyrazole
Cat. No. B154866
Key on ui cas rn:
10199-68-5
M. Wt: 144.17 g/mol
InChI Key: GPGKNEKFDGOXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04888352
Procedure details


Vilsmeier reagent was prepared by adding 84 mL (0.9 mol) of phosphous oxychloride to 81g (1.1 mol) of DMF with cooling. The reagent was stirred 5 min. and 40.8 g (0.3 mol) of phenylacetic acid in 150 mL of DMF was added dropwise. The mixture was heated at 70° C. for 18 hr, poured onto ice, made basic with 35% aqueous NaOH, filtered free of a solid by-product, and extracted into methylene chloride. The methylene chloride solution was dried over magnesium sulfate and stripped. The residue of 2-phenyl-3-(dimethylamino)acrolein was dissolved in about 350 mL of ethanol and 0.75 mol of hydrazine hydrate was added. The mixture was stirred at room temperature 18 hr and the solid product was filtered off. It was recrystallized from ethanol to yield 35g of 4-phenyl-1H-pyrazole.

[Compound]
Name
81g
Quantity
1.1 mol
Type
reactant
Reaction Step One






Name

Name

Name
Identifiers


|
REACTION_CXSMILES
|
O(Cl)[Cl:2].[C:4]1([CH2:10][C:11](O)=O)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH-].[Na+].O.[NH2:17][NH2:18].[CH3:19][N:20]([CH:22]=O)[CH3:21]>>[CH3:21][N+:20]([CH3:19])=[CH:22][Cl:2].[Cl-:2].[C:4]1([C:10]2[CH:11]=[N:17][NH:18][CH:19]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3,4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
84 mL
|
|
Type
|
reactant
|
|
Smiles
|
O(Cl)Cl
|
[Compound]
|
Name
|
81g
|
|
Quantity
|
1.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
40.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0.75 mol
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reagent was stirred 5 min.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered free of a solid by-product
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted into methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The methylene chloride solution was dried over magnesium sulfate
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue of 2-phenyl-3-(dimethylamino)acrolein was dissolved in about 350 mL of ethanol
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature 18 hr
|
|
Duration
|
18 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the solid product was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was recrystallized from ethanol
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[N+](=CCl)C.[Cl-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C=1C=NNC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
